2-Amino-2,3-dimethylbutanoic acid
Description
Classification and Stereochemical Considerations
Non-proteinogenic Nature and Branched-Chain Classification
2-Amino-2,3-dimethylbutanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the genetic code and incorporated into proteins during translation. wikipedia.org Its structure features a branched aliphatic side chain, categorizing it as a branched-chain amino acid (BCAA). wikipedia.org This structural characteristic is shared with the proteinogenic amino acids valine, leucine (B10760876), and isoleucine. wikipedia.org
Enantiomeric Forms: (R)- and (S)-Configurations and Their Designations
Due to the chiral center at the α-carbon, this compound exists in two enantiomeric forms: (R)- and (S)-configurations. nih.gov These stereoisomers are non-superimposable mirror images of each other. The different spatial arrangements of the functional groups around the chiral carbon lead to distinct optical properties and biological activities.
The enantiomers are often designated using the D/L system as well. The (R)-enantiomer is also referred to as D-Tle, while the (S)-enantiomer is known as L-Tle. Another related compound, (2S)-2-amino-3,3-dimethylbutanoic acid, is also referred to as L-tert-Leucine. molport.comorganic-biotechnology.com
Table 1: Enantiomers of this compound
| Configuration | Designation | CAS Number |
|---|---|---|
| (R) | D-Tle | 53940-82-2 |
| (S) | L-Tle | 53940-83-3 nih.govmedchemexpress.com |
Relationship to Valine Derivatives and α,α-Disubstituted Amino Acids
This compound is considered a derivative of the proteinogenic amino acid valine. medchemexpress.comreactivi.ro It is also classified as an α,α-disubstituted amino acid due to the presence of two substituents (a methyl group and an isopropyl group) on the α-carbon. nih.gov This disubstitution significantly influences the conformational flexibility of the molecule, making it a valuable tool in peptide and medicinal chemistry research. The steric hindrance provided by the α,α-disubstitution can enforce specific secondary structures in peptides and can also increase resistance to enzymatic degradation.
Historical Context and Evolution of Research Interest
Research interest in this compound and its derivatives has evolved over time. Initially, its primary significance was as an intermediate in the synthesis of imidazolinone herbicides. The amide form, 2-amino-2,3-dimethylbutyramide (B41022), is a key component in the preparation of these potent agricultural chemicals. chemicalbook.com
More recently, the unique structural features of this compound have led to its exploration in other areas. Its use in the preparation of new chiral ligands has been a subject of study. chemicalbook.com The incorporation of this and other non-proteinogenic amino acids into peptides allows for the investigation of structure-activity relationships and the development of peptidomimetics with enhanced stability and specific biological activities. While the broader class of amino acid derivatives has been explored for various applications, research on the specific biological roles of this compound itself is an ongoing area of investigation. reactivi.romedchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-19-2 | |
| Record name | NSC23276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthesis Methodologies for 2 Amino 2,3 Dimethylbutanoic Acid
Stereoselective Synthesis Approaches
Asymmetric Synthesis via Chiral Catalysis
Catalytic asymmetric synthesis provides an efficient pathway to enantiomerically enriched amino acids by using small amounts of a chiral catalyst to generate large quantities of a chiral product. mdpi.com These methods are highly valued for their potential to create specific stereoisomers with high purity.
The Strecker synthesis is a classic and versatile method for preparing α-amino acids. nih.gov To achieve enantioselectivity, this reaction can be modified by using chiral auxiliaries. nih.gov These auxiliaries temporarily bond to the substrate, directing the reaction to favor the formation of one diastereomer over the other.
One approach involves diastereoselective Strecker reactions using a chiral auxiliary like (R)-phenylglycine amide. nih.gov This method is accompanied by an in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. nih.gov This allows for isolation in high yield (76-93%) and excellent diastereomeric ratios (dr > 99/1). nih.gov The resulting diastereomerically pure α-amino nitrile can then be converted in subsequent steps to the desired α-amino acid. nih.gov Another strategy employs chiral catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome. For instance, the Strecker reaction of a chiral aldehyde precursor in the presence of such a catalyst can yield the target amino acid with high enantiomeric excess.
Table 1: Key Parameters for Asymmetric Strecker Synthesis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Chiral Auxiliary | (R)-phenylglycine amide | nih.gov |
| Yield | 76-93% | nih.gov |
| Diastereomeric Ratio (dr) | > 99/1 | nih.gov |
Transition metal-catalyzed enantioselective hydrogenation is a powerful and widely used industrial method for producing chiral molecules, including amino acids. nih.gov This method often involves the hydrogenation of a prochiral precursor, such as an enamide or an α,β-unsaturated carboxylic acid, using a chiral catalyst. orgsyn.org Complexes of ruthenium (Ru) with chiral bisphosphine ligands, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective for this transformation. orgsyn.orgrsc.orgrsc.org
These BINAP-Ru(II) complexes serve as efficient catalyst precursors for the asymmetric hydrogenation of various substrates. orgsyn.orgrsc.org The specific handedness of the BINAP ligand (R or S) dictates the stereochemistry of the final product. orgsyn.org For the synthesis of 2-amino-2,3-dimethylbutanoic acid, a dehydroamino acid derivative serves as the substrate. Hydrogenation using a RuCl₂-BINAP complex can achieve high enantiomeric excess (ee). For example, the hydrogenation of a related β-keto ester at high pressure has been shown to produce the corresponding hydroxy ester with up to 99% ee. harvard.edu This methodology is noted for its high efficiency and stereocontrol, making it a practical route for large-scale synthesis. orgsyn.orgharvard.edu
Table 2: Example of Enantioselective Hydrogenation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru-BINAP Complexes | β-Keto Esters / Dehydroamino Acids | 96-99% | harvard.edu |
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. researchgate.net Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis to create efficient and novel synthetic routes. harvard.edu
Kinetic resolution is a common strategy for separating a racemic mixture. In this method, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. Aminoacylase I is a broadly applicable enzyme that catalyzes the enantioselective hydrolysis of N-acyl-L-α-amino acids. harvard.edu This process is highly enantioselective, yet the enzyme accepts a wide variety of substrates. harvard.edu
Table 3: Enzymatic Resolution via Aminoacylase
| Enzyme | Substrate | Principle | Typical Product Purity | Reference |
|---|---|---|---|---|
| Aminoacylase I | N-acetyl-D,L-2-amino-2,3-dimethylbutanoic acid | Selective hydrolysis of the L-enantiomer | >90% ee | harvard.edu |
The "hydantoinase process" is a highly efficient and industrially significant biocatalytic method for producing enantiomerically pure D- or L-amino acids from inexpensive racemic 5-monosubstituted hydantoins. nih.govresearchgate.net This process utilizes a cascade of three enzymes in a dynamic kinetic resolution, which can theoretically achieve a 100% conversion of the racemic starting material into a single, optically pure amino acid product. nih.govresearchgate.net
The process involves the following steps:
Hydantoinase: This enzyme selectively hydrolyzes one enantiomer of the racemic hydantoin (B18101) substrate (e.g., the D-enantiomer) to form an N-carbamoyl-amino acid. researchgate.net
Hydantoin Racemase: The unreacted hydantoin enantiomer (e.g., the L-enantiomer) is continuously racemized back to the D,L-mixture by this enzyme, ensuring the entire substrate pool is available for the hydantoinase. nih.govresearchgate.net
N-Carbamoylase: This enzyme specifically hydrolyzes the N-carbamoyl-D-amino acid produced in the first step to yield the final, optically pure D-amino acid. nih.gov
By selecting enzymes with the appropriate stereoselectivity (D- or L-specific), this system can be tailored to produce either enantiomer of the target amino acid. mdpi.com This elegant enzymatic cascade avoids the accumulation of intermediates and drives the reaction to completion, making it a powerful tool for the synthesis of unnatural chiral amino acids. nih.govmdpi.com
Cofactor-Dependent Enzymatic Reductive Amination of α-Keto Acids
Leucine (B10760876) Dehydrogenase Applications
Leucine dehydrogenase (LDH) has been identified as a promising catalyst for the reductive amination of various α-keto acids. Notably, research has shown that Leucine Dehydrogenase from Bacillus cereus exhibits activity towards 3,3-dimethyl-2-oxobutanoic acid. nih.gov This finding is significant as it demonstrates the potential for the direct enzymatic synthesis of this compound from its keto-acid precursor. In a typical setup, the reaction would involve the LDH, the keto-acid substrate, ammonia (B1221849), and a continuously regenerated NADH cofactor. The stereoselectivity of the enzyme would be expected to yield an enantiomerically enriched product, a key advantage over classical chemical methods.
Microbial Nitrile Hydratase Catalysis (e.g., Rhodococcus and Nocardia Strains)
A significant biocatalytic route to this compound proceeds via its amide intermediate, 2-amino-2,3-dimethylbutanamide. The synthesis of this amide from the corresponding nitrile, 2-amino-2,3-dimethylbutyronitrile, is efficiently catalyzed by nitrile hydratase enzymes found in various microorganisms, particularly from the genera Rhodococcus and Nocardia. researchgate.netgoogle.com
These microbial systems offer a green alternative to harsh chemical hydrolysis methods. For instance, a newly isolated strain of Rhodococcus qingshengii has been shown to convert 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide with high efficiency. researchgate.net Similarly, strains of Nocardia globerula and Rhodococcus erythropolis have been patented for their catalytic activity in this transformation. google.com The reaction conditions are typically mild, occurring at ambient temperatures and near-neutral pH, which minimizes the formation of byproducts. Research has demonstrated that optimizing reaction parameters, such as temperature, can significantly enhance the yield. For example, with Rhodococcus qingshengii, a yield of 84.5% for 2-amino-2,3-dimethylbutanamide was achieved at 10°C. researchgate.net
Table 1: Microbial Strains in Nitrile Hydratase Catalysis
| Microorganism | Substrate | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Rhodococcus qingshengii | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutanamide | 84.5% | researchgate.net |
| Nocardia globerula CCTCC No:M209214 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutanamide | High | google.com |
| Rhodococcus erythropolis CCTCC No:M209244 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutanamide | High | google.com |
Amidase-Mediated Transformations
Following the nitrile hydratase-catalyzed formation of 2-amino-2,3-dimethylbutanamide, the subsequent hydrolysis of the amide to the desired this compound can be achieved using amidase enzymes (acylamide amidohydrolases). wikipedia.org These enzymes catalyze the hydrolysis of the C-N bond in amides, producing a carboxylic acid and ammonia. wikipedia.org
The use of amidases can be highly enantioselective, which is advantageous for producing optically pure amino acids. For instance, in the production of D-tert-leucine, which is structurally similar to this compound, a sequential enzymatic process has been developed. It utilizes a nitrile hydratase from Rhodococcus erythropolis followed by a D-selective amidase from Variovorax paradoxus. researchgate.net This suggests a similar two-step enzymatic cascade could be applied for the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound, depending on the stereoselectivity of the chosen amidase.
Crystallization-Induced Deracemization Utilizing Resolving Agents
Crystallization-induced deracemization is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This process combines the selective crystallization of one diastereomeric salt with the in-situ racemization of the undesired enantiomer in the solution phase. A key component of this method is the use of a chiral resolving agent, which forms diastereomeric salts with the racemic compound.
Classical and Emerging Synthetic Pathways
Alongside advanced enzymatic methods, classical chemical synthesis routes remain relevant for the production of this compound.
Hydrolysis-Based Racemic Synthesis from Nitrile Precursors
A common chemical route to racemic this compound involves the hydrolysis of its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile. This process is typically carried out in two stages. First, the aminonitrile is hydrolyzed to the corresponding amide, 2-amino-2,3-dimethylbutanamide, under acidic conditions. For example, treatment with concentrated sulfuric acid can effect this transformation. google.com
The resulting amide is then further hydrolyzed to the final carboxylic acid product. This second hydrolysis step can also be performed under acidic or basic conditions. While effective for producing the racemic amino acid, these methods often require harsh reaction conditions, such as high temperatures and strong acids or bases, which can lead to the formation of byproducts and generate significant waste. google.com
Organometallic Approaches (e.g., Grignard Reactions)
While direct, detailed protocols for the synthesis of this compound using Grignard reagents are not extensively documented in readily available literature, the principles of their application in constructing sterically hindered amino acids are well-established through the synthesis of analogous compounds. These methods often rely on the diastereoselective addition of an organometallic reagent to a chiral imine or a related electrophile.
One prominent strategy involves the use of chiral N-sulfinylimines. The addition of a Grignard reagent, such as an isopropylmagnesium halide, to a chiral α-imino ester derived from a simpler amino acid like alanine (B10760859) would theoretically proceed via a stereocontrolled mechanism. The chiral auxiliary, for instance a tert-butanesulfinyl group, directs the incoming nucleophile to one face of the imine, leading to the formation of the desired stereoisomer. The subsequent cleavage of the auxiliary yields the target amino acid. The diastereoselectivity of such additions is often high, driven by the formation of a stable six-membered chair-like transition state involving the magnesium atom.
Another conceptual approach leverages chiral oxazolidinones or other heterocyclic scaffolds. An N-acylated chiral oxazolidinone derived from an amino acid can be converted into a suitable electrophile. The addition of an isopropyl Grignard reagent would then introduce the isopropyl group at the α-position. The stereochemical outcome is dictated by the chiral environment of the heterocyclic system. Subsequent hydrolysis of the heterocyclic ring would liberate the desired α-methyl-valine.
Table 1: Conceptual Organometallic Approaches to this compound
| Precursor Type | Organometallic Reagent | Key Principle | Expected Outcome |
| Chiral N-sulfinylimine of an alanine derivative | Isopropylmagnesium bromide | Diastereoselective 1,2-addition to the C=N bond, directed by the chiral sulfinyl group. | Formation of a diastereomerically enriched precursor to this compound. |
| Chiral oxazolidinone-based electrophile | Isopropylmagnesium chloride | Nucleophilic attack on a chiral electrophile, with stereocontrol exerted by the heterocyclic scaffold. | Stereoselective formation of the carbon skeleton of this compound. |
Multi-step Organic Transformations from Alternative Feedstocks
The synthesis of this compound can also be achieved through multi-step sequences starting from readily available or alternative chemical feedstocks. These methods offer flexibility in building the molecular framework and controlling stereochemistry.
A well-established route that has been adapted for industrial synthesis of related amino acids is the Strecker synthesis . masterorganicchemistry.commasterorganicchemistry.com This method commences with a ketone, in this case, 3-methyl-2-butanone. The ketone reacts with ammonia and a cyanide source, such as sodium cyanide, to form an α-aminonitrile intermediate, 2-amino-2,3-dimethylbutanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final product, this compound. While the classical Strecker synthesis produces a racemic mixture, modern asymmetric variations employ chiral auxiliaries or catalysts to achieve high enantioselectivity. nih.gov For instance, the use of a chiral amine in the initial imine formation can direct the cyanide addition to a specific face of the molecule.
Another powerful multi-step approach is the Schöllkopf bis-lactim ether method . thieme-connect.de This strategy utilizes a chiral auxiliary derived from the cyclization of two amino acids, typically L-valine and glycine (B1666218), to form a bis-lactim ether. The enolate of this chiral glycine equivalent can then be alkylated. For the synthesis of this compound, a two-step alkylation would be required. First, methylation of the bis-lactim ether enolate, followed by a second alkylation with an isopropyl halide. The chiral auxiliary directs the approach of the electrophiles, leading to high diastereoselectivity. Finally, acidic hydrolysis cleaves the auxiliary, which can often be recovered, to afford the desired enantiomerically enriched α-methyl-valine. thieme-connect.de
A further strategy involves starting from a chiral pool precursor, such as (S)-valine. sigmaaldrich.com This approach leverages the existing stereocenter of the starting material to control the introduction of the new methyl group at the α-position. The synthesis would involve protection of the amino and carboxylic acid groups of (S)-valine, followed by the formation of an enolate at the α-position. Subsequent methylation of this enolate would proceed with a degree of diastereoselectivity influenced by the adjacent isopropyl group. Deprotection would then yield this compound. The success of this route is highly dependent on the ability to control the stereochemistry of the methylation step.
Table 2: Overview of Multi-step Syntheses of this compound
| Synthetic Route | Starting Material | Key Intermediates | Key Transformations |
| Strecker Synthesis | 3-Methyl-2-butanone | α-Aminonitrile | Imine formation, nucleophilic cyanide addition, nitrile hydrolysis. masterorganicchemistry.commasterorganicchemistry.com |
| Schöllkopf Method | L-Valine and Glycine | Chiral bis-lactim ether, enolate | Alkylation of a chiral enolate. thieme-connect.de |
| Chiral Pool Approach | (S)-Valine | Protected (S)-valine, enolate | Enolate formation and methylation. |
Applications in Advanced Organic Synthesis and Material Science
2-Amino-2,3-dimethylbutanoic Acid as a Chiral Building Block
The chirality of this compound, particularly its α-methylated and tert-butyl-like side chain, makes it a significant precursor in asymmetric synthesis. researchgate.netnih.gov Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net The specific stereochemistry of these molecules often dictates their biological activity.
Enantioselective Synthesis of Complex Chiral Molecules
The use of chiral amino acids as building blocks is a well-established strategy for creating complex, optically active molecules. researchgate.net this compound, with its defined stereocenter, serves as a valuable starting material or auxiliary in enantioselective reactions. This allows for the controlled synthesis of a specific enantiomer of a target molecule, which is often the biologically active form. The principles of asymmetric synthesis, which can involve the use of chiral precursors like this compound, are critical in producing single-enantiomer drugs. researchgate.net
Preparation of Esters and Amides for Diverse Applications
The carboxyl and amino groups of this compound allow for the formation of a wide array of derivatives, including esters and amides. researchgate.netsphinxsai.com These reactions are fundamental in organic synthesis and are used to create a variety of compounds with different functionalities.
The synthesis of amides from carboxylic acids and amines is a common transformation. sphinxsai.com Various methods can be employed, including the activation of the carboxylic acid to an acyl halide, azide, or anhydride, followed by reaction with an amine. researchgate.net Coupling reagents such as carbodiimides (e.g., DCC, EDC) and organophosphorus reagents (e.g., BOP, PyBOP) are often utilized to facilitate this process. researchgate.net Similarly, esters can be synthesized through reactions like the Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. sphinxsai.com More contemporary methods also allow for the direct conversion of esters to amides under neutral conditions, catalyzed by ruthenium complexes. researchgate.net
The resulting esters and amides of this compound can serve as intermediates in the synthesis of more complex molecules or possess biological activities themselves. sphinxsai.com
Integration into Peptide Chemistry and Protein Design
The incorporation of non-proteinogenic amino acids like this compound into peptides offers a powerful tool for modulating their structure and function. medchemexpress.com This field of study is crucial for developing novel therapeutic peptides and understanding protein folding and stability.
Conformational Analysis in Peptides (e.g., Homopeptides and Co-oligopeptides of Tert-leucine)
The bulky and sterically demanding nature of the side chain of this compound, which is an isomer of tert-leucine, significantly influences the conformational preferences of peptides. medchemexpress.commolport.com When incorporated into a peptide chain, it restricts the available conformational space of the backbone.
Studies on homopeptides (peptides composed of a single repeating amino acid) and co-oligopeptides (short peptides with different amino acids) containing residues with bulky side chains provide insights into their preferred secondary structures. For instance, the steric hindrance can favor extended or semi-extended conformations of the peptide backbone.
Influence on Peptide Secondary Structures (e.g., Preferred Extended/Semiextended Conformations, Beta-Turn Mimics)
The incorporation of sterically hindered amino acids like this compound can have a profound impact on the secondary structure of peptides. nih.gov The bulky side chain can disrupt or stabilize certain structural motifs.
For example, the steric clash of the dimethylpropyl group can disfavor the formation of tightly packed structures like α-helices and instead promote more extended conformations. Furthermore, strategically placed, these residues can act as beta-turn mimics . researchgate.net A beta-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. By replacing amino acids in the turn region of a peptide with a mimetic structure, it is possible to control the folding and aggregation properties of the peptide. researchgate.net This has significant implications for designing peptides with specific three-dimensional structures.
Engineering Peptides with Improved Catalytic and Pharmacological Properties
The modification of peptides with non-proteinogenic amino acids is a key strategy in peptide engineering to enhance their therapeutic potential. nih.gov The introduction of residues like this compound can lead to peptides with improved stability, potency, and specificity. nih.gov
By altering the peptide's conformation and proteolytic susceptibility, these unnatural amino acids can address some of the inherent limitations of peptide-based drugs, such as rapid clearance and degradation in the body. nih.gov For instance, the increased steric bulk can shield the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life. Moreover, the conformational constraints imposed by these residues can lock the peptide into a bioactive conformation, leading to enhanced binding to its target and improved pharmacological properties. The ability to fine-tune the structure and activity of peptides through the incorporation of unique building blocks like this compound is a rapidly advancing area of research with significant therapeutic promise. nih.gov
Role in the Synthesis of Agrochemicals
This compound is recognized as a key intermediate in the agrochemical industry. lookchem.com Its specific structure is integral to the synthesis of certain classes of highly effective herbicides.
One of the most significant industrial applications of this compound is its role as a precursor in the synthesis of imidazolinone herbicides. Imidazolinones are a class of potent, broad-spectrum herbicides that function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) in plants. rit.edu
The manufacturing process often involves the hydrolysis of 2-amino-2,3-dimethylbutanonitrile to produce the amino acid. A more advanced method involves using a nitrilase hydratase enzyme from microorganisms like Nocardia globerula to convert 2-amino-2,3-dimethyl nitrile into 2-amino-2,3-dimethylbutyramide (B41022), a direct intermediate for imidazolinone synthesis. google.com This biotechnological route is noted for its mild reaction conditions and reduced environmental impact compared to traditional chemical hydrolysis. google.com
Chiral Material Development
The inherent chirality of this compound makes it a valuable monomer for the development of advanced chiral materials. lookchem.comontosight.ai Introducing such chiral building blocks into macromolecular structures can impart unique optical and recognition properties to the final material. researchgate.net
This compound can be incorporated into polymer chains, typically as a pendant side chain, to create chiral polymers. researchgate.net The synthesis of such polymers can be achieved with a high degree of control using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.netrsc.org The inclusion of these chiral amino acid moieties imparts optical activity to the polymer. researchgate.netrsc.org Furthermore, the presence of amino and carboxyl groups can render the polymers pH-responsive, allowing their physical properties, such as solubility or conformation, to be tuned by changing the pH of the environment. researchgate.netrsc.org These smart materials have potential applications in catalysis and the development of functional biomaterials. researchgate.net
Chiral polymers derived from amino acids are instrumental in the field of separation science. While specific examples for this compound are part of broader research, polymers containing chiral moieties are widely used to create chiral stationary phases (CSPs) for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). These CSPs are capable of separating racemic mixtures into their individual enantiomers—a critical process in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. ontosight.ai The chiral cavities or surfaces created by the polymer structure allow for differential interaction with the enantiomers of an analyte, leading to their effective separation. reactivi.ro
Data Tables
Table 1: Research Findings on the Applications of this compound
| Application Area | Specific Use | Key Research Finding | Relevant Compounds |
| Peptidomimetics | Building Block | Incorporation introduces steric hindrance, creating conformationally constrained peptides with enhanced stability. reactivi.ro | Valine, (S)-2-Amino-2,3-dimethylbutanoic acid medchemexpress.com |
| Agrochemicals | Herbicide Synthesis | Serves as a crucial intermediate for the production of imidazolinone herbicides, which inhibit the ALS enzyme in plants. rit.edu | Imidazolinone, 2-amino-2,3-dimethylbutyramide google.com |
| Chiral Polymers | Chiral Monomer | Can be polymerized (e.g., via RAFT) into well-defined polymers with optical activity and pH-responsive properties. researchgate.netrsc.org | Methacrylate polymers with amino acid moieties researchgate.net |
| Separation Technology | Chiral Stationary Phase | Chiral polymers are used to create materials for the chromatographic separation of enantiomers. reactivi.ro | Chiral Polymers reactivi.ro |
Biochemical Research and Mechanistic Investigations
Enzyme-Substrate Interaction Studies
The unique structural characteristics of 2-Amino-2,3-dimethylbutanoic acid, particularly the presence of a methyl group at the alpha-carbon, make it a valuable tool for investigating enzyme-substrate interactions. This modification provides steric hindrance that can probe the specificity and catalytic mechanisms of enzymes involved in amino acid metabolism.
Studies on branched-chain aminotransferases (BCATs), the enzymes responsible for the reversible transamination of BCAAs, can utilize this compound to understand substrate binding. The additional methyl group can alter the fit of the molecule within the enzyme's active site, thereby affecting the rate of transamination. This allows researchers to map the topology of the active site and understand the structural requirements for substrate recognition and catalysis. The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by BCATs, which transfers the amino group to α-ketoglutarate to form glutamate (B1630785) and the corresponding branched-chain α-ketoacid (BCKA). nih.govfrontiersin.org
Protein Folding Mechanistic Investigations
The incorporation of non-canonical amino acids like this compound into peptides and proteins is a powerful technique for studying the principles of protein folding and stability. The steric bulk of the additional methyl group can introduce localized perturbations in the polypeptide chain.
These perturbations can be used to:
Investigate hydrophobic collapse: The hydrophobic nature of the dimethylpropyl side chain can influence the initial collapse of the polypeptide chain, a key event in the folding of many proteins. nih.gov
Analyze the formation of secondary structures: The steric constraints imposed by this amino acid can favor or disfavor the formation of α-helices and β-sheets, providing insights into the forces that govern secondary structure formation. nih.gov
| Area of Investigation | Methodology | Expected Outcome |
|---|---|---|
| Role of Specific Residues | Site-directed mutagenesis to replace a native amino acid. | Changes in folding kinetics and thermodynamic stability. |
| Hydrophobic Collapse | Monitoring the change in the radius of gyration during folding simulations. nih.gov | Alterations in the rate and extent of the initial compaction of the protein. |
| Secondary Structure Formation | Circular dichroism spectroscopy to measure helical and sheet content. | Shifts in the equilibrium between different secondary structural elements. |
Chiral Recognition Phenomena in Biological Systems
Chirality plays a fundamental role in biological systems, where enzymes and receptors often exhibit a high degree of stereospecificity. This compound, which can exist as different stereoisomers, is an excellent probe for studying chiral recognition. The (2S)-enantiomer is the form typically recognized by biological systems. nih.gov
Research in this area focuses on how the spatial arrangement of the atoms in the different isomers of this compound affects their interaction with chiral biological molecules, such as enzymes and receptors. For instance, the binding affinity and catalytic efficiency of an enzyme can vary significantly between the (S)- and (R)-enantiomers of this amino acid. These studies provide valuable information on the three-dimensional structure of binding sites and the nature of the intermolecular forces that govern chiral discrimination.
Elucidation of Metabolic Pathways
The study of how this compound is metabolized provides insights into the broader pathways of amino acid catabolism. As a structural analog of valine and leucine (B10760876), its metabolic fate can illuminate the specificity and potential promiscuity of the enzymes involved in these pathways.
Involvement in Branched-Chain Amino Acid Metabolism
The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a crucial metabolic process. mdpi.com These amino acids are initially transaminated by BCATs to their corresponding BCKAs. nih.govyoutube.com The subsequent irreversible step is the oxidative decarboxylation of the BCKAs by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is a rate-limiting step in BCAA catabolism. nih.gov
Insights into Leucine Degradation Pathways
Leucine catabolism ultimately yields acetyl-CoA and acetoacetate, making it a ketogenic amino acid. nih.govnih.gov The pathway involves several enzymatic steps following the action of BCKDH. nih.gov By tracing the metabolic fate of isotopically labeled this compound, researchers can investigate whether it is processed by the same enzymes as the intermediates of leucine degradation. This can reveal the tolerance of these enzymes for alternative substrates and provide a more detailed understanding of the catalytic mechanisms and substrate-binding requirements of the leucine degradation pathway.
| Enzyme | Reaction Catalyzed | Significance |
|---|---|---|
| Branched-Chain Aminotransferase (BCAT) | Reversible transamination of BCAAs to BCKAs. nih.gov | Initiates the catabolism of all three BCAAs. nih.gov |
| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex | Irreversible oxidative decarboxylation of BCKAs. nih.gov | Rate-limiting and committed step in BCAA catabolism. nih.gov |
| Isovaleryl-CoA Dehydrogenase | Dehydrogenation of isovaleryl-CoA (from leucine). | A key step in the specific pathway for leucine degradation. |
Research on Neurotransmitter System Modulation
Amino acids and their derivatives can act as neurotransmitters or modulate the activity of neurotransmitter systems. nih.govnih.gov While direct neurotransmitter activity of this compound has not been established, its structural similarity to other neuroactive amino acids warrants investigation into its potential modulatory roles.
BCAAs, including valine and leucine, can compete with other large neutral amino acids, such as tryptophan and tyrosine, for transport across the blood-brain barrier. nih.gov This competition can influence the synthesis of neurotransmitters like serotonin (B10506) and dopamine. nih.gov Research into whether this compound can also cross the blood-brain barrier and affect the transport of these neurotransmitter precursors could reveal indirect effects on neurotransmitter systems. Furthermore, some amino acids can modulate the activity of receptors for major neurotransmitters like glutamate and GABA. nih.govtmc.edu Investigating whether this compound can interact with these receptors is another area of potential research.
Investigations in Prebiotic Chemistry and Chirality Retention
The study of this compound and its structural analogs in the context of prebiotic chemistry offers significant insights into the potential origins of biomolecular asymmetry, a fundamental characteristic of life known as homochirality. The presence of this and other α-methyl amino acids in meteorites, coupled with their unique chemical properties, provides a compelling area of investigation into the chemical evolution that preceded life on Earth.
Detailed Research Findings
Research into carbonaceous chondrites, such as the Murchison meteorite, has revealed the presence of a diverse suite of organic molecules, including a variety of amino acids. Among these are α-methyl amino acids, which are of particular interest because many are rare or absent in terrestrial biology, suggesting an extraterrestrial and abiotic origin.
A key finding is the observation of a significant L-enantiomeric excess (L-ee) for several α-methyl amino acids isolated from these meteorites. This is in stark contrast to their α-hydrogen counterparts, which are typically found as racemic mixtures (equal amounts of L and D enantiomers). For instance, 2-amino-2,3-dimethylpentanoic acid, a higher homolog of this compound, has been found with notable L-enantiomeric excesses in the Murchison meteorite. Similarly, L-excesses have been reported for this compound in both the Murchison and Murray meteorites, with the excesses in the latter being comparatively smaller.
This enantiomeric enrichment is considered a crucial piece of evidence for a prebiotic mechanism of chiral selection. The prevailing hypothesis for the racemization of amino acids involves the removal of the α-hydrogen to form a planar, achiral carbanion intermediate. The subsequent re-addition of a proton can occur from either side with equal probability, leading to a racemic mixture. However, in the case of this compound and other α-methyl amino acids, the α-hydrogen is replaced by a methyl group. This structural feature sterically hinders the formation of the planar intermediate, thereby significantly inhibiting racemization. This inherent resistance to racemization is believed to be the primary reason for the preservation of the enantiomeric excesses observed in meteorites over billions of years.
While direct quantitative data on the racemization kinetics of this compound under simulated prebiotic conditions are limited, studies on the closely related α-methyl amino acid, isovaline (B112821) (2-amino-2-methylbutanoic acid), have demonstrated its remarkable stability. Isovaline has been shown to be resistant to racemization in aqueous solutions. Furthermore, some research suggests that α-methyl amino acids like isovaline could have played a role in transferring their chirality to other molecules in a prebiotic setting.
The table below summarizes the enantiomeric excesses (ee) of some α-methyl amino acids found in the Murchison meteorite, illustrating the prevalence of the L-enantiomer.
| α-Methyl Amino Acid | Enantiomeric Excess (L-ee %) | Meteorite |
|---|---|---|
| 2-Amino-2,3-dimethylpentanoic acid (α-methylisoleucine) | 7.0 | Murchison |
| 2-Amino-2,3-dimethylpentanoic acid (α-methylalloisoleucine) | 9.1 | Murchison |
| Isovaline | ~10-15 | Murchison |
| α-Methylnorvaline | Present | Murchison |
Advanced Analytical Methodologies for 2 Amino 2,3 Dimethylbutanoic Acid
Derivatization Strategies for Enhanced Analytical Detection
Due to its polar nature and low volatility, 2-Amino-2,3-dimethylbutanoic acid generally requires chemical modification (derivatization) prior to analysis by gas or liquid chromatography. Derivatization enhances volatility for GC analysis and improves chromatographic retention and ionization efficiency for LC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For amino acids, derivatization is essential to block polar functional groups (amino and carboxyl groups), thereby increasing their volatility. sigmaaldrich.com
A common and effective method is silylation . Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens in the amino and carboxyl groups to form more stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process makes the amino acid amenable to GC separation and allows for clear mass spectrometric fragmentation patterns, aiding in its identification. The TBDMS derivatives of amino acids often produce characteristic fragments, such as the [M-57]⁺ ion resulting from the loss of a tert-butyl group, which is highly useful for identification. sigmaaldrich.com
Another approach involves a two-step derivatization, for instance, using trimethylsilyl (B98337) (TMS) agents for the carboxylic group followed by trifluoroacyl (TFA) derivatization for the amino group. nih.gov This dual derivatization ensures comprehensive modification of the polar sites, leading to excellent chromatographic peak shape and sensitivity. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Common for silylating carboxylic groups. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS is highly suited for analyzing polar and non-volatile compounds, often with minimal sample preparation. researchgate.net However, derivatization can still be employed to enhance separation efficiency and detection sensitivity. thermofisher.com
One strategy involves derivatizing both the amino and carboxyl groups to improve the hydrophobicity and basicity of the amino acids. For example, using 1-bromobutane (B133212) can modify multiple functional groups, allowing the derivatized amino acids to be separated effectively on a reverse-phase column (like an octadecyl-silylated silica (B1680970) column) and detected with high sensitivity by tandem mass spectrometry (LC-MS/MS). nih.gov
Another method uses reagents like diethyl ethoxymethylenemalonate (DEEMM). These reagents react with amino compounds, and the resulting derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule during collision-induced dissociation (CID) in the mass spectrometer. ut.ee This predictable fragmentation allows for the use of neutral loss scan mode on a triple quadrupole mass spectrometer, providing high selectivity for amino-containing compounds within a complex matrix. ut.ee
Table 2: Derivatization Strategies for LC-MS Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group(s) | Analytical Advantage |
|---|---|---|
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl | Increases hydrophobicity and basicity, enabling reverse-phase separation and sensitive MS/MS detection. nih.gov |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino | Produces derivatives with a characteristic neutral loss fragmentation, allowing for selective detection using neutral loss scanning. ut.ee |
Single-Molecule Sensing Technologies
Recent advancements in nanotechnology have led to the development of sensors capable of detecting and characterizing individual molecules, offering unprecedented sensitivity and specificity.
Quantum Electronic Tunneling Sensing (e.g., ELIE Instrument)
Quantum tunneling sensors operate by measuring the electrical current that tunnels between two closely spaced electrodes. nih.govmdpi.com When a single molecule, such as this compound, enters the nanogap between the electrodes, it alters the tunneling barrier, causing a measurable change in the current. mdpi.com This change is highly dependent on the molecule's structure, size, and electronic properties, effectively creating a unique electronic fingerprint. nih.gov
This technology can achieve remarkable sensitivity, capable of detecting molecules at the attogram (10⁻¹⁸ gram) level. sciencedaily.com The principle relies on the quantum mechanical phenomenon where an electron can pass through a potential barrier that it classically could not surmount. mdpi.com The integration of proteins or other biological molecules into these electronic junctions is a key goal of molecular bioelectronics, with applications in biosensing and sequencing platforms. nih.gov
Discrimination of Abiotically vs. Biotically Derived Amino Acids
A significant application of single-molecule sensing is the potential to distinguish between amino acids of different origins, such as those produced by living organisms (biotic) versus those formed through non-biological chemical processes (abiotic). This is particularly relevant in the search for extraterrestrial life, where identifying a surplus of one enantiomer (chiral form) of an amino acid could be a sign of biology.
Quantum tunneling sensors can potentially discriminate between enantiomers (L- and D-forms) of amino acids. Since enantiomers are non-superimposable mirror images, they interact differently with the sensor's electronic field, leading to distinct tunneling signatures. This electrical approach to chirality recognition provides a powerful tool for astrobiology and fundamental chemical research. nih.gov By analyzing the unique electrical signals, scientists could determine if a sample of this compound has a random distribution of enantiomers (indicative of abiotic synthesis) or a preference for one form (a potential biosignature).
Spectroscopic and Diffraction Techniques for Conformational Analysis
Understanding the three-dimensional structure, or conformation, of this compound is essential for comprehending its chemical behavior and interactions. Various spectroscopic and diffraction methods are employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on the molecule's functional groups. For this compound, FT-IR can confirm the presence of amino (-NH₂) and carboxylic acid (-COOH) groups and provide insights into intramolecular hydrogen bonding, which influences its conformation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the detailed structure of a molecule in solution. ¹H and ¹³C NMR spectra reveal information about the chemical environment of each hydrogen and carbon atom, respectively. chemicalbook.com For this compound, NMR can be used to confirm the connectivity of atoms and provide information about the relative orientation of the methyl and amino groups around the chiral center. nih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, CD is an excellent tool for determining the enantiomeric purity of a sample of this compound and studying its conformational changes in solution.
X-ray Diffraction (XRD) : For crystalline samples, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. An X-ray diffraction study of a single crystal of this compound would provide highly accurate bond lengths, bond angles, and torsional angles, revealing its exact solid-state conformation. researchgate.net
Table 3: Spectroscopic and Diffraction Data for this compound and Related Structures
| Technique | Type of Information Obtained | Reference Data Source |
|---|---|---|
| GC-MS | Mass-to-charge ratio (m/z) of fragments. Top Peak m/z: 88. | PubChem CID: 229525 nih.gov |
| FT-IR | Vibrational frequencies of functional groups. | PubChem CID: 229525 nih.gov |
| ¹H NMR | Chemical shifts and coupling constants for hydrogen atoms. | ChemicalBook (for related compound 2-Amino-3,3-dimethylbutane) chemicalbook.com |
| ¹³C NMR | Chemical shifts for carbon atoms. | ChemicalBook (for related compound 2-Amino-3,3-dimethylbutane) chemicalbook.com |
| X-ray Diffraction | 3D atomic coordinates, bond lengths, angles. | ResearchGate (for related compound 2-Amino-2,3-dimethylbutanamide) researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the conformational preferences of amino acids and their derivatives. The conformational space of 2-Amino-2,3-dimethylbutanoic acid is explored by systematically rotating the rotatable bonds and calculating the corresponding single-point energies. The resulting potential energy surface helps identify the most stable conformers.
DFT calculations, often utilizing a functional like B3LYP and a basis set such as 6-31G*, can be employed to optimize the geometry of various possible conformers of this compound. nih.gov The relative energies of these optimized structures provide a quantitative measure of their stability. The conformer with the lowest energy is considered the global minimum, representing the most probable structure of the molecule in the gas phase.
Below is a hypothetical data table illustrating the results of a DFT-based conformational analysis for this compound. The dihedral angles (e.g., φ(N-Cα-Cβ-Cγ) and ψ(C-N-Cα-C)) are systematically varied to identify low-energy conformations.
| Conformer | Dihedral Angle (φ) (°) | Dihedral Angle (ψ) (°) | Relative Energy (kcal/mol) |
| 1 | -150 | 150 | 0.00 |
| 2 | -60 | 60 | 1.25 |
| 3 | 60 | -60 | 1.30 |
| 4 | -60 | 180 | 2.50 |
| 5 | 180 | 60 | 2.75 |
Note: This data is illustrative and represents typical findings from a DFT conformational analysis.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap) for Complexity and Recognition
Molecular orbital theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. wikipedia.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. nih.govwikipedia.org In the context of molecular recognition, the shapes and energies of the frontier orbitals can provide insights into how this compound might interact with other molecules, such as biological receptors.
DFT calculations can be used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. nih.gov For instance, studies on similar organic molecules have shown that the HOMO-LUMO gap can be influenced by the molecular structure and the solvent environment. researchgate.net
The following table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for this compound, as would be determined by DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This data is illustrative. The HOMO-LUMO gap for a similar compound, p-(dimethylamino)azobenzene, was found to be around 3.7 eV in various solvents. researchgate.net
The distribution of the HOMO and LUMO across the molecule can also be visualized. In a molecule like this compound, the HOMO is often localized on the electron-rich amino group, while the LUMO may be distributed over the carboxylic acid group. This distribution is fundamental to understanding the molecule's role in charge transfer interactions, which are critical for molecular recognition processes.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency
The synthesis of 2-Amino-2,3-dimethylbutanoic acid is a critical area for future development. Current methods, such as the hydrolysis of 2-amino-2,3-dimethylbutanonitrile, often result in racemic mixtures, which are less ideal for applications where specific stereochemistry is crucial for biological activity. The separation of these enantiomers can be a complex and costly process. Therefore, a primary goal for future research is the creation of highly efficient and stereoselective synthetic pathways.
Emerging strategies in organic synthesis offer promising avenues. Research into the stereoselective synthesis of other novel amino acids, such as 3-amino-2-hydroxy-acids, has demonstrated the successful use of regio- and stereo-specific reactions. rsc.org Similar principles could be adapted for this compound. Furthermore, the application of biocatalysis represents a particularly promising frontier. The use of enzymes, such as ketoreductases (KREDs), has achieved high diastereoselectivity in the synthesis of related amino-containing compounds, offering a potential route to produce specific enantiomers of this compound with high purity and improved process mass intensity. nih.gov
Table 1: Comparison of Synthetic Approaches for Amino Acids
| Synthesis Strategy | Description | Potential Advantages for this compound |
| Classical Resolution | Separation of a racemic mixture into individual enantiomers. | Utilizes existing racemic synthesis methods. |
| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. | High stereochemical control. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | High efficiency and atom economy. |
| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | High specificity, mild reaction conditions, environmentally friendly. nih.gov |
Exploration of Expanded Biological Roles and Intermolecular Interactions
While this compound is recognized as a derivative of the essential amino acid valine and a building block for pharmaceuticals and agrochemicals, its full biological potential remains largely untapped. medchemexpress.com Its derivatives have shown promise in areas like neurology and as potential antibacterial agents. Future research will likely delve deeper into these established roles and explore new therapeutic applications.
A key area of investigation will be the detailed characterization of its intermolecular interactions. The compound's mechanism of action is understood to involve hydrogen bonding and ionic interactions at the active sites of enzymes and receptors. A more profound understanding of these interactions at a molecular level could enable the rational design of highly specific and potent modulators of biological targets. Exploring its role in metabolic pathways, particularly those involving branched-chain amino acids, could also uncover new diagnostic or therapeutic opportunities for metabolic disorders. ontosight.ai The study of its derivatives as potential ergogenic supplements that may influence anabolic hormone secretion and mental performance also warrants further investigation. reactivi.ro
Advancements in Analytical Characterization and Quantification Techniques
The advancement of analytical methodologies is crucial for supporting research into this compound. While standard techniques provide basic characterization, there is a growing need for more sophisticated and sensitive methods, particularly for enantiomer-specific quantification in complex biological matrices. nih.govnih.gov
Future research in this area will likely focus on the development and optimization of chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), using chiral stationary phases to achieve baseline separation of the (R) and (S) enantiomers. bldpharm.com The coupling of these separation techniques with mass spectrometry (LC-MS, GC-MS) will enable highly sensitive and specific quantification. Furthermore, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be vital for elucidating the three-dimensional structure and conformation of the molecule and its derivatives, as has been done for related structures like 2-amino-2,3-dimethylbutanamide. researchgate.net
Table 2: Key Analytical Techniques for this compound Research
| Technique | Application | Future Development Focus |
| Chiral HPLC/GC | Separation of (R) and (S) enantiomers. | Development of novel chiral stationary phases for improved resolution. |
| LC-MS/MS | Quantification in biological fluids (plasma, urine). | Enhancement of sensitivity for low-concentration detection. |
| NMR Spectroscopy | Structural elucidation and conformational analysis. | Application of higher field magnets for greater spectral dispersion. |
| X-ray Crystallography | Determination of absolute configuration and solid-state conformation. researchgate.net | Co-crystallization with target proteins to visualize interactions. |
Computational Predictions for Molecular Engineering and Design
Computational chemistry and molecular modeling are set to play a pivotal role in the future of this compound research. These tools offer the ability to predict molecular properties, simulate interactions with biological targets, and guide the design of novel derivatives with enhanced efficacy and desired characteristics.
Molecular docking studies, for instance, can be used to predict the binding affinity and orientation of this compound-based ligands within the active site of a target protein, a strategy already employed for related scaffolds. nih.gov This in silico screening can significantly accelerate the discovery of new drug candidates by prioritizing compounds for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, providing valuable insights for molecular engineering. The use of computed descriptors, such as those found in databases like PubChem, can aid in these modeling efforts. nih.govnih.gov Future advancements will likely involve the use of more complex simulations, such as molecular dynamics, to understand the dynamic behavior of the molecule and its interactions over time.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-amino-2,3-dimethylbutanoic acid in laboratory settings?
- Methodological Answer : A common synthesis involves the condensation of 2-amino-2-methylpropanal with methyl acrylate under basic conditions, followed by hydrolysis. Key steps include:
- Reaction Optimization : Use of triethylamine as a base to deprotonate intermediates and facilitate nucleophilic addition .
- Purification : Silica gel column chromatography with a pentane/acetone (5:1) eluent system achieves >95% purity. Analytical techniques like HPLC confirm enantiomeric ratios (e.g., racemic mixtures in compound 16) .
Data Table :
| Parameter | Value (Compound 16) |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
| Enantiomeric Ratio | 1:1 (racemic) |
Q. How is the structural integrity of this compound validated in synthetic products?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm backbone structure (e.g., methyl group resonances at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., CHNO: 131.17 g/mol) .
- Elemental Analysis : Carbon (55.97% observed vs. 55.87% theoretical) and nitrogen (3.75% observed vs. 3.83% theoretical) ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data for chiral derivatives of this compound?
- Methodological Answer : Discrepancies in ee values may arise from crystallization biases or racemization during synthesis. Strategies include:
- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Calibration with pure (S)- and (R)-standards improves accuracy .
- Thermodynamic Analysis : Compare solubility differences between racemic compounds and enantiopure crystals, as seen in meteoritic samples (e.g., Murchison meteorite: L-enantiomer dominance) .
Data Table :
| Sample Source | Enantiomeric Enrichment (L-form) |
|---|---|
| Earth (Lab Synthesis) | 50% (racemic) |
| Murchison Meteorite | 70–90% |
Q. What role does this compound play in prebiotic chemistry and astrobiology?
- Methodological Answer : Its α-methyl structure resists racemization, making it a candidate for prebiotic peptide formation. Experimental approaches include:
Q. How can computational modeling predict physicochemical properties of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (DFT) and QSPR models are used to predict:
- Solubility : Correlate partition coefficients (LogP) with alkyl chain modifications.
- Thermodynamic Stability : Compare Gibbs free energy of enantiomers (ΔG difference <1 kcal/mol) .
Data Table :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP (octanol/water) | -1.2 | -1.4 |
| Melting Point (°C) | 210–215 | 208–212 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
